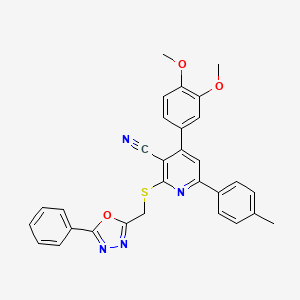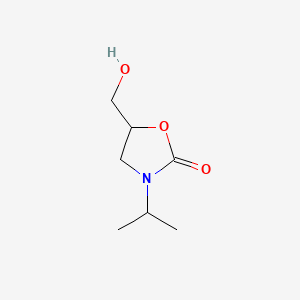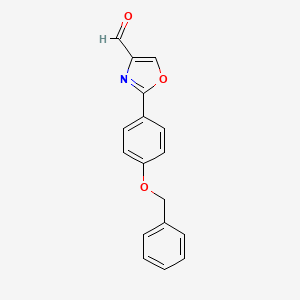
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the oxazole ring with an aldehyde group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde typically involves the following steps:
Formation of the Benzyloxy Phenyl Intermediate: The initial step involves the preparation of 4-benzyloxyphenylboronic acid through a Suzuki-Miyaura coupling reaction.
Oxazole Ring Formation: The next step involves the cyclization of the benzyloxy phenyl intermediate with an appropriate aldehyde to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(4-Benzyloxy-phenyl)-oxazole-4-carboxylic acid
Reduction: 2-(4-Benzyloxy-phenyl)-oxazole-4-methanol
Substitution: Various substituted oxazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound .
Comparison with Similar Compounds
2-(4-Benzyloxy-phenyl)-oxazole-4-carbaldehyde can be compared with other similar compounds, such as:
2-(4-Benzyloxy-phenyl)-benzothiazole: This compound has a benzothiazole ring instead of an oxazole ring and exhibits different biological activities.
2-(4-Benzyloxy-phenyl)-benzimidazole: This compound contains a benzimidazole ring and is known for its anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-10-15-12-21-17(18-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWPHFYJGMNPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CO3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695901 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-30-3 |
Source


|
| Record name | 2-[4-(Benzyloxy)phenyl]-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
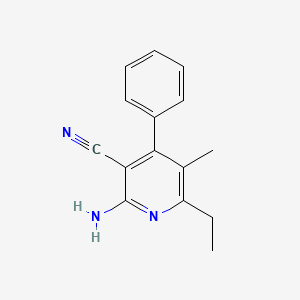
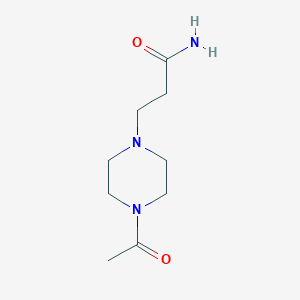
![N-(3-acetylphenyl)-3-amino-4,6-bis(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769594.png)

![Methyl 2-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11769603.png)
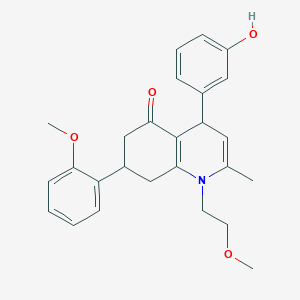
![N-Methyl-N-((5-methylfuran-2-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11769624.png)
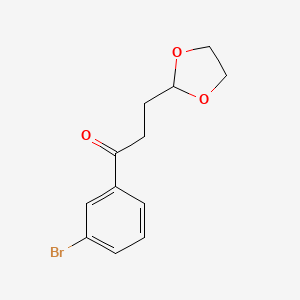
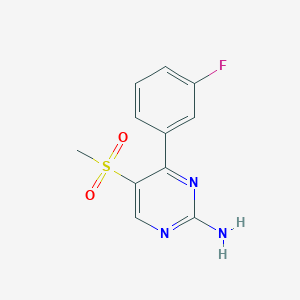
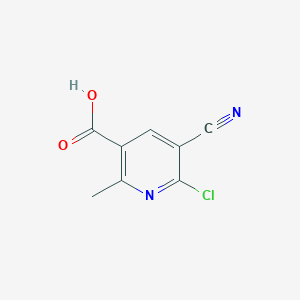
![3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11769636.png)
